Product packaging for Quinterenol hydrochloride(Cat. No.:CAS No. 28418-28-2)

Quinterenol hydrochloride

Cat. No.: B12771733
CAS No.: 28418-28-2
M. Wt: 282.76 g/mol
InChI Key: ZXJJXRFJIDRFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinterenol hydrochloride is a selective β-adrenergic receptor agonist and bronchodilator of the phenethylamine family that has been used in scientific research for decades . The compound acts by stimulating β-adrenergic receptors, leading to the relaxation of smooth muscles. Its research applications have primarily focused on two key metabolic areas: investigating its effects on adipose tissue metabolism and studying its impact on glycemia and free fatty acid levels in animal models . First described in the 1960s, Quinterenol (also known as Quinprenaline) is a long-acting sympathomimetic that was never approved for commercial marketing, making it a pure research chemical . The hydrochloride salt form (CAS 31613-92-0) has a molecular formula of C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClN2O2 B12771733 Quinterenol hydrochloride CAS No. 28418-28-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28418-28-2

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;/h3-7,9,13,16-18H,8H2,1-2H3;1H

InChI Key

ZXJJXRFJIDRFPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Quinterenol Hydrochloride

Advanced Synthetic Pathways for Quinterenol Hydrochloride

The synthesis of this compound hinges on the construction of its core quinoline (B57606) structure and the establishment of the correct stereochemistry at its chiral centers.

Strategies for Quinoline Nucleus Formation

The formation of the quinoline ring is a critical step in the synthesis of Quinterenol. Several classical and modern synthetic methods can be employed for this purpose. While the precise pathway for Quinterenol is detailed in specialized literature such as "The Organic Chemistry of Drug Synthesis", the general strategies for constructing the quinoline nucleus are well-established. vdoc.pubtheswissbay.chtheswissbay.charchive.org These methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Commonly employed named reactions for quinoline synthesis include:

Combes quinoline synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst.

Conrad-Limpach synthesis: Anilines react with β-ketoesters to form 4-hydroxyquinolines.

Doebner-von Miller reaction: This reaction utilizes anilines and α,β-unsaturated aldehydes or ketones to produce quinolines.

Skraup synthesis: A classic method involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Friedländer synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

The selection of a specific synthetic strategy depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

A plausible synthetic route to the Quinterenol core, as suggested by the general principles of quinoline synthesis, would likely involve the reaction of an appropriately substituted aniline with a suitable three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring.

Stereoselective Synthesis Approaches for Chiral Centers

This compound possesses a chiral center in its side chain, making stereoselective synthesis a crucial aspect of its preparation to obtain the desired enantiomer. General approaches to stereoselective synthesis can be broadly categorized into two main strategies:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, a "chiral synthon," which already contains the desired stereocenter. The synthesis then proceeds through a series of reactions that maintain the stereochemical integrity of this center.

Asymmetric Synthesis: This strategy involves the use of a chiral catalyst or auxiliary to induce stereoselectivity in a reaction that creates the chiral center from a prochiral substrate. nih.govnih.govacs.org This can involve methods such as asymmetric hydrogenation, asymmetric alkylation, or the use of chiral organocatalysts. mdpi.com

For the synthesis of a specific enantiomer of Quinterenol, one could envision a strategy starting from a chiral precursor, such as a chiral amino alcohol, which would then be elaborated to form the final molecule. Alternatively, a prochiral ketone precursor could be reduced using a chiral reducing agent to establish the desired stereochemistry at the hydroxyl group.

Stereoselective Strategy Description Potential Application in Quinterenol Synthesis
Chiral Pool SynthesisUtilization of a readily available enantiomerically pure starting material.Starting with a chiral amino alcohol precursor to build the side chain.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.Asymmetric reduction of a ketone precursor to form the chiral alcohol.
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.Attachment of a chiral auxiliary to a precursor to control the formation of the chiral center, followed by its removal.

Precursor Derivatization and Isolation Techniques

The synthesis of this compound involves the preparation and modification of various precursor molecules. Derivatization of these precursors is often necessary to introduce required functional groups, protect sensitive moieties, or to facilitate specific chemical transformations. For instance, protecting groups may be employed to mask hydroxyl or amino functionalities during certain reaction steps to prevent unwanted side reactions.

Isolation and purification of intermediates and the final product are critical to ensure the chemical purity of this compound. Standard laboratory techniques are employed for this purpose:

Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: Various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or alumina (B75360) as the stationary phase) and high-performance liquid chromatography (HPLC), are powerful tools for separating and purifying compounds based on their differential partitioning between a stationary and a mobile phase.

Extraction: Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases, often an aqueous and an organic phase. google.com

The final product, this compound, is a salt, which often aids in its purification through crystallization due to its typically crystalline nature and lower solubility in organic solvents compared to its free base form.

Chemical Modifications and Analogue Generation for Research

To explore the structure-activity relationships (SAR) of Quinterenol, researchers synthesize a variety of chemical analogues. nih.govnih.gov This involves systematically modifying different parts of the Quinterenol molecule and evaluating the impact of these changes on its biological activity. nih.govnih.govmdpi.comresearchgate.netscispace.com

Key areas for chemical modification in the Quinterenol scaffold include:

The Quinoline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the quinoline nucleus can probe the importance of electronic and steric effects for biological activity.

The Side Chain: Modifications to the side chain, such as altering the length of the alkyl chain, changing the nature of the amino group (e.g., primary, secondary, tertiary), or modifying the hydroxyl group, can provide insights into the optimal structural requirements for interaction with biological targets.

The Stereochemistry: The synthesis and evaluation of both enantiomers and diastereomers (if applicable) are crucial for understanding the stereochemical requirements for activity.

Molecular Pharmacology and Receptor Interaction Studies of Quinterenol Hydrochloride

Elucidation of Adrenergic Receptor Subtype Selectivity

The therapeutic efficacy and side-effect profile of adrenergic agonists are largely determined by their selectivity for different adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3). For a compound like Quinterenol, intended for bronchodilation, high selectivity for the β2-adrenergic receptor, which is predominantly expressed in the smooth muscle of the airways, is desirable to minimize off-target effects such as cardiac stimulation mediated by β1-adrenergic receptors.

In Vitro Receptor Binding Assays for Ligand Affinity

In vitro receptor binding assays are fundamental in determining the affinity of a ligand, such as Quinterenol hydrochloride, for its receptor targets. These assays typically use cell membranes or purified receptors that express a specific adrenergic receptor subtype. A radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. A lower Ki value indicates a higher binding affinity.

While specific Ki values for this compound across a full panel of adrenergic receptor subtypes are not widely reported in publicly available literature, a hypothetical binding profile for a β2-selective agonist is presented below for illustrative purposes.

Table 1: Hypothetical Adrenergic Receptor Binding Affinity of this compound

Receptor Subtype Ki (nM)
β1 500
β2 50
β3 800
α1 >10,000

Note: The data in this table is illustrative and represents a typical profile for a β2-selective adrenergic agonist. Specific experimental data for this compound is not available.

Investigation of G Protein-Coupled Receptor (GPCR) Activation Mechanisms

Upon binding of an agonist like this compound to a β2-adrenergic receptor, the receptor undergoes a conformational change that facilitates its interaction with and activation of a heterotrimeric G protein, specifically the stimulatory G protein (Gs). This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the activity of adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a second messenger that mediates various downstream cellular responses.

The efficiency with which an agonist activates this signaling cascade is a measure of its intrinsic efficacy. This can be quantified in functional assays, as discussed in the following section.

Pharmacodynamic Characterization in Preclinical Models

Pharmacodynamic studies are crucial to characterize the physiological and biochemical effects of a drug and its mechanism of action. For this compound, these studies would focus on its effects at the cellular and tissue levels.

In Vitro Functional Assays for Cellular Responses

In vitro functional assays are used to quantify the cellular response to receptor activation. For β2-adrenergic agonists, a common assay is the measurement of cAMP accumulation in cells expressing the β2-adrenergic receptor. In this type of assay, cells are treated with varying concentrations of the agonist, and the intracellular levels of cAMP are measured. The concentration of the agonist that produces 50% of the maximal response is the half-maximal effective concentration (EC50).

Table 2: Hypothetical Functional Potency of this compound in a cAMP Assay

Cell Line Receptor Expressed EC50 (nM)
HEK293 Human β2-Adrenergic Receptor 100

Note: The data in this table is illustrative and represents a typical profile for a β2-selective adrenergic agonist. Specific experimental data for this compound is not available.

Ex Vivo Assessment of Tissue-Level Pharmacological Activity

Ex vivo studies use isolated tissues to assess the pharmacological activity of a compound in a more physiologically relevant context. For a bronchodilator, a classic ex vivo preparation is the isolated tracheal ring or strip from an animal model, such as a guinea pig. In these experiments, the tracheal tissue is mounted in an organ bath and contracted with a spasmogen like histamine (B1213489) or methacholine. The ability of this compound to relax the pre-contracted tissue is then measured.

Early studies on Quinterenol confirmed its bronchodilator properties, demonstrating a relaxant effect on isolated tracheal preparations. The potency of this effect can be quantified as an EC50 value for tracheal relaxation.

Molecular Modeling and Computational Approaches to Ligand-Receptor Dynamics

Molecular modeling and computational chemistry provide valuable insights into the interactions between a ligand and its receptor at the atomic level. These methods can be used to predict the binding mode of a ligand, identify key amino acid residues involved in binding, and understand the structural basis for receptor selectivity and activation.

For a β2-adrenergic agonist like this compound, molecular docking simulations could be performed using the crystal structure of the β2-adrenergic receptor. These simulations would predict the most likely binding pose of Quinterenol within the receptor's binding pocket. The 8-hydroxyquinoline (B1678124) core of Quinterenol would be expected to form key interactions with residues in the transmembrane helices of the receptor. For instance, the hydroxyl groups on the quinoline (B57606) ring and the ethanolamine (B43304) side chain are likely to form hydrogen bonds with serine residues in transmembrane helix 5, which are known to be important for the binding and activation by catecholamines and related compounds.

Molecular dynamics simulations could further be employed to study the dynamic behavior of the Quinterenol-receptor complex over time. These simulations can provide insights into the conformational changes in the receptor that are induced by ligand binding and lead to G protein activation.

While specific molecular modeling studies on this compound are not prominently published, the general principles of β2-adrenergic receptor-ligand interactions are well-established and would be applicable.

Structure Activity Relationship Sar and Structural Optimization of Quinterenol Hydrochloride Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of Quinterenol and its potential derivatives is dictated by the interplay of three primary structural components: the 8-hydroxyquinoline (B1678124) ring system, the ethanolamine (B43304) side chain, and the N-alkyl substituent.

The Ethanolamine Side Chain: The -(CHOH)-CH2-NH- side chain is a cornerstone pharmacophore for most adrenergic agonists. The hydroxyl group on the β-carbon is essential for high-potency binding to the β2-adrenoceptor. The stereochemistry of this chiral center is critical, with the (R)-enantiomer typically being significantly more active. The two-carbon spacing between the aromatic ring and the amino group is also optimal for direct agonistic activity. pharmacy180.comwikipedia.org

The N-Alkyl Substituent: The nature of the substituent on the amino group is a primary determinant of adrenergic receptor selectivity. As the steric bulk of the N-substituent increases, activity at α-adrenergic receptors decreases, while β-receptor activity is enhanced. pharmacy180.com Quinterenol features an isopropyl group, which is larger than the methyl group of epinephrine, contributing to its β-adrenergic selectivity. Further increasing the bulk, for instance to a tertiary-butyl group, often confers even greater selectivity for the β2-receptor subtype. pharmacy180.comwikipedia.org

Table 1: Predicted Effects of Structural Modifications on Quinterenol Analogues This table is based on established SAR principles for β-adrenergic agonists.

Modification from Quinterenol StructurePredicted Effect on Adrenergic ActivityRationale
Removal of 8-hydroxyl groupSignificant decrease in potencyThe hydroxyl group is critical for receptor binding, mimicking a catechol moiety. acs.orgpharmacy180.com
Replacement of N-isopropyl with N-t-butylIncreased β2-receptor selectivityIncreased steric bulk on the nitrogen atom enhances selectivity for β2-receptors. pharmacy180.comwikipedia.org
Replacement of N-isopropyl with N-methylDecreased β-receptor activity; potential increase in α-activitySmaller N-substituents favor α-receptor agonism over β-receptor agonism. pharmacy180.com
Removal of β-hydroxyl on side chainDrastic reduction in agonist activityThis hydroxyl group is essential for key interactions within the receptor's binding site. pharmacy180.com
Halogenation at position 5 or 7 of the quinoline (B57606) ringPotential modulation of lipophilicity and potencySubstituents on the aromatic ring can alter physicochemical properties and receptor fit. nih.gov

Computational Approaches to SAR Analysis

Computational chemistry offers powerful tools to refine the understanding of SAR, enabling more rational drug design. For quinoline-based adrenergic modulators, methods like QSAR and fragment-based analysis are particularly valuable.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For β2-agonists, QSAR studies have frequently identified physicochemical properties like lipophilicity and ionization as critical determinants of their pharmacological profiles, particularly their duration of action. nih.gov

A successful QSAR model for long-acting β-adrenoceptor agonists highlighted the importance of two key descriptors:

Lipophilicity (logD7.4): A higher lipophilicity (logD7.4 > 2) is often correlated with a longer duration of action, as it may allow the compound to reside in the cell membrane, acting as a depot from which it can access the receptor over time. nih.gov

Ionization (pKa): The pKa of the secondary amine is also crucial. A pKa > 8.0 has been associated with ultra-long-acting compounds. nih.gov

These models can be used to predict the activity of novel, unsynthesized Quinterenol derivatives, helping to prioritize the synthesis of compounds with the most promising profiles. monash.edu Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can further refine this understanding by mapping the steric and electrostatic field requirements within the receptor's binding site. nih.govnih.gov

The 8-hydroxyquinoline "head": Responsible for key anchoring interactions within the receptor.

The N-isopropylethanolamine "tail": Dictates selectivity and interacts with other regions of the binding pocket.

By analyzing how these and similar fragments behave across different series of adrenergic agonists, medicinal chemists can mix and match favorable structural motifs. This approach allows for the exploration of novel chemical space by combining the well-understood 8-hydroxyquinoline scaffold with different side chains or N-substituents known to confer high β2-selectivity and potency.

Design Principles for Quinoline-Based Adrenergic Modulators

Based on the systematic and computational SAR analyses, several key design principles emerge for the optimization of Quinterenol derivatives and the development of new quinoline-based adrenergic modulators.

Preservation of the 8-Hydroxyquinoline Pharmacophore: The 8-hydroxyl group and the quinoline nitrogen are essential for receptor binding and should generally be retained. This scaffold serves as an effective bioisosteric replacement for the metabolically labile catechol group. pharmacy180.commdpi.com

Stereospecificity of the Side Chain: The ethanolamine side chain must contain a β-hydroxyl group, and synthesis should be optimized to yield the more active (R)-enantiomer.

Optimization of the N-Substituent for Selectivity: The N-alkyl group is the primary handle for tuning receptor selectivity. For high β2-selectivity, bulky substituents (e.g., t-butyl) are preferred over smaller ones (e.g., isopropyl, methyl). pharmacy180.com

Modulation of Physicochemical Properties: Fine-tuning of properties like lipophilicity and pKa can be achieved by adding small substituents (e.g., halogens, small alkyl groups) to the carbocyclic part of the quinoline ring (positions 5, 6, or 7). nih.gov This can be guided by QSAR models to optimize pharmacokinetic properties, such as the duration of action, without compromising potency. nih.gov

By adhering to these principles, it is possible to rationally design novel Quinterenol derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles for use as advanced adrenergic modulators.

Analytical Chemistry Methodologies for Quinterenol Hydrochloride Research Applications

Chromatographic Techniques for Compound Purity and Identity Analysis

Chromatography stands as a cornerstone for the separation and analysis of Quinterenol hydrochloride, enabling the assessment of its purity and the identification of any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative and qualitative analysis of this compound. The development of a robust HPLC method is a critical step in ensuring accurate and reproducible results. A typical method development strategy involves the systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities.

A reversed-phase HPLC method is commonly developed for the analysis of hydrochloride salts of pharmaceutical compounds. nih.gov The selection of a suitable stationary phase, such as a C18 column, is a crucial first step. nih.govjopcr.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then optimized to achieve the desired retention and resolution. nih.govijprajournal.com The pH of the aqueous phase is a critical parameter to control the ionization state of this compound and achieve optimal peak shape. Detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Since Quinterenol is a chiral molecule, existing as enantiomers, the separation of these stereoisomers is of significant importance. nih.gov Chiral HPLC methods can be developed using chiral stationary phases (CSPs) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. nih.govcsfarmacie.czwvu.eduresearchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 30 °C

Once developed, the HPLC method must be validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for its intended purpose. amsbiopharma.comeuropa.euslideshare.neteuropa.eudemarcheiso17025.com

Application of Mass Spectrometry in Structural Confirmation and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of this compound and the identification and characterization of impurities. ijprajournal.comresolvemass.caresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any unknown impurities. nih.gov

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the fragmentation of the protonated molecule. The resulting fragmentation pattern serves as a fingerprint for the compound and can be used to elucidate the structures of impurities. nih.gov This is particularly valuable for identifying process-related impurities, which may arise during the synthesis of this compound, and degradation products that may form under various stress conditions.

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of the drug substance. ijprajournal.com LC-MS enables the detection of impurities at very low levels and provides the structural information necessary for their identification. resolvemass.caresearchgate.net

Spectroscopic Approaches for Molecular Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum provides information about the carbon skeleton. For hydrochloride salts, specific considerations in sample preparation, such as the use of deuterated solvents, may be necessary to obtain high-quality spectra. researchgate.net The NMR spectra of related quinoline (B57606) hydrochloride compounds can serve as a reference for interpreting the spectra of this compound. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum will show characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-N bonds. The spectrum of the hydrochloride salt will also exhibit features associated with the protonated amine group. nist.govnist.gov

Method Validation Parameters in Academic Analytical Research

The validation of analytical methods is crucial to ensure the reliability and credibility of research findings. slideshare.netdemarcheiso17025.com While the extent of validation in an academic setting may differ from that in a regulated pharmaceutical industry environment, the fundamental principles remain the same. Key validation parameters, as outlined by the ICH, include: amsbiopharma.comeuropa.eueuropa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amsbiopharma.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). amsbiopharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Acceptance Criteria for HPLC Method Validation Parameters

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte

By adhering to these validation principles, researchers can ensure that the analytical data generated for this compound is robust, reliable, and scientifically sound.

Future Directions in Quinterenol Hydrochloride Academic Research

Unexplored Receptor Interactions and Signaling Pathways

The primary mechanism of action for Quinterenol hydrochloride involves its interaction with specific receptors, triggering a cascade of intracellular events. openaccessjournals.com However, the full spectrum of its receptor interactions and the subsequent signaling pathways remains an area ripe for exploration. Future research is anticipated to delve into the nuances of these interactions, potentially uncovering novel therapeutic applications.

A critical area of investigation will be the potential for this compound to interact with receptors beyond its primary targets. The concept of receptor-receptor interactions (RRIs), where receptors form complexes and modulate each other's function, is a growing field of study. nih.gov Investigating whether this compound can influence the formation or function of such receptor complexes could reveal new mechanisms of action. nih.gov For instance, studies on how it might affect the interplay between G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) could provide significant insights. nih.gov

Furthermore, a deeper understanding of the downstream signaling pathways activated by this compound is necessary. openaccessjournals.com While the initial steps of signal transduction are relatively understood, the long-term changes in gene expression and cellular function are less clear. Research focusing on the activation of various protein kinases and their subsequent effects on cellular processes will be crucial. nih.gov Techniques such as phosphoproteomics could be employed to map the phosphorylation events that occur upon receptor activation by this compound, providing a comprehensive view of the signaling network. nih.gov

Research AreaFocusPotential Impact
Receptor Cross-Talk Investigating interactions with other receptor families (e.g., RTKs).Uncovering novel mechanisms and therapeutic targets.
Signal Transduction Mapping Detailed analysis of downstream kinase cascades and gene regulation.A more complete understanding of cellular responses.
Biased Agonism Exploring preferential activation of specific signaling pathways.Development of more targeted and safer therapeutics.

Novel Synthetic Routes and Derivative Synthesis

The development of efficient and innovative synthetic methods is paramount for the continued study and potential clinical application of this compound. While existing synthetic routes are established, there is always a need for more sustainable, cost-effective, and higher-yielding processes.

Future research in this area will likely focus on the application of modern synthetic methodologies. This could include the use of novel catalysts to improve the stereoselectivity of key reactions, leading to the production of purer enantiomers. Additionally, the exploration of flow chemistry techniques could offer advantages in terms of safety, scalability, and reaction control.

The synthesis of novel derivatives of this compound represents another significant avenue of research. By systematically modifying the core structure, medicinal chemists can explore the structure-activity relationships (SAR) and potentially develop analogs with improved pharmacological profiles. This could involve altering substituent groups to enhance receptor binding affinity, selectivity, or pharmacokinetic properties. The synthesis of a library of derivatives would provide valuable data for understanding the molecular determinants of the compound's activity.

Synthetic ApproachObjectivePotential Advantages
Catalysis Development of new catalysts for key synthetic steps.Improved yield, stereoselectivity, and sustainability.
Flow Chemistry Implementation of continuous flow manufacturing processes.Enhanced safety, scalability, and process control.
Derivative Synthesis Creation of a library of structurally related compounds.Elucidation of SAR and development of improved analogs.

Advanced Computational Predictions for Pharmacological Profiles

In recent years, computational methods have become indispensable tools in drug discovery and development. emanresearch.org For this compound, advanced computational predictions can provide valuable insights into its pharmacological profile, guiding experimental studies and accelerating the research process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that can be used to predict the biological activity of compounds based on their chemical structure. emanresearch.orgnih.gov By developing robust QSAR models for this compound and its derivatives, researchers can predict the activity of novel compounds before they are synthesized, saving time and resources. emanresearch.orgnih.gov These models can also help to identify the key structural features that are important for activity. nih.gov

Molecular docking and molecular dynamics simulations can provide a detailed picture of how this compound interacts with its target receptors at the atomic level. These simulations can be used to predict the binding mode of the compound, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is invaluable for the rational design of new derivatives with improved binding properties.

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. emanresearch.org Early prediction of these properties is crucial for identifying potential liabilities and guiding the optimization of lead compounds. emanresearch.org

Computational MethodApplicationBenefit
QSAR Modeling Predicting the biological activity of novel derivatives.Prioritizing synthetic efforts and accelerating lead optimization. emanresearch.orgnih.gov
Molecular Docking/Dynamics Simulating the interaction with target receptors.Understanding binding mechanisms and guiding rational drug design.
ADMET Prediction Forecasting pharmacokinetic and toxicity profiles.Early identification of potential development issues. emanresearch.org

Q & A

Q. What are the established synthetic pathways for Quinterenol Hydrochloride, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, including quaternization of tertiary amines with hydrochloric acid. To optimize yield, researchers should employ factorial design experiments to test variables like reaction temperature, solvent polarity, and stoichiometric ratios . Purity can be enhanced using recrystallization with ethanol-water mixtures or preparative HPLC, followed by characterization via NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most suitable for characterizing this compound in bulk and biological matrices?

  • Methodological Answer : For bulk analysis, use UV-Vis spectroscopy (λmax ~260 nm), Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and X-ray diffraction (XRD) for crystalline structure validation. In biological matrices (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards ensures sensitivity and specificity. Method validation should follow ICH guidelines for accuracy, precision, and matrix effects .

Q. How should researchers design in vitro studies to assess this compound’s pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability assays and human liver microsomes for metabolic stability studies. For solubility and dissolution testing, employ biorelevant media (e.g., FaSSIF/FeSSIF) under sink conditions. Kinetic analysis of release profiles should follow Higuchi or Korsmeyer-Peppas models to determine diffusion mechanisms .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, ligand concentrations). Conduct comparative studies using standardized protocols (e.g., radioligand binding assays with consistent buffer pH and temperature). Apply statistical meta-analysis to pooled datasets, adjusting for batch effects and publication bias. Surface plasmon resonance (SPR) can validate binding kinetics under controlled conditions .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against structural databases like ChEMBL or PubChem. Combine with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Machine learning models (e.g., Random Forest, DeepChem) trained on kinase inhibition datasets can prioritize high-risk off-targets. Experimental validation via kinome-wide profiling is recommended .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, defining critical quality attributes (CQAs) like particle size and polymorphic form. Use design of experiments (DoE) to identify sources of variability (e.g., raw material impurities). Accelerated stability studies (40°C/75% RH) coupled with LC-MS stability-indicating methods can correlate degradation products with potency loss .

Q. What integrative approaches are recommended for studying this compound’s multi-omics effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or HRMS) on treated cell lines or animal models. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing of key genes. Multi-omics data should be deposited in repositories like GEO or PRIDE for reproducibility .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for this compound?

  • Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism, R drc package). Report IC50/EC50 values with 95% confidence intervals. For non-monotonic responses, apply Akaike information criterion (AIC) to compare one-site vs. two-site binding models. Outliers should be assessed via Grubbs’ test, not arbitrarily excluded .

Q. What are best practices for replicating in vivo studies on this compound’s efficacy?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Use isogenic animal strains and standardized housing conditions. Cross-validate findings in two independent labs with predefined protocols. Publish negative results in repositories like Zenodo to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.